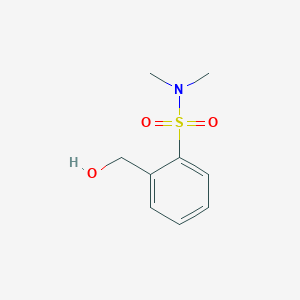
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reaction sequences, starting from basic structural units and employing reactions like the Leuckart reaction for acetamide derivatives (P. Rani et al., 2016). Another example includes the synthesis of heterocyclic compounds derived from acetamide, showcasing the diversity of synthetic pathways and the role of cyanoacetamido moieties in key precursors (H. Shams et al., 2010).
Molecular Structure Analysis
Molecular structure determination is crucial in understanding the reactivity and properties of chemical compounds. Studies often utilize IR, NMR, and mass spectrum analysis to confirm the structural assignments of new compounds (P. Rani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives can lead to a wide range of products with diverse properties. For instance, the cyclization of dianions with diacylcyclopropanes has been explored to produce hydroxyspiro[cyclooctenones], showcasing the potential for creating functionally rich phenols or their dimers (N. Rasool et al., 2008).
Physical Properties Analysis
While specific details on the physical properties of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide" were not found, studies on similar compounds emphasize the importance of characterizing solubility, melting points, and other physical parameters to better understand their practical applications and behavior in various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and mechanisms of action, are critical for determining the utility of acetamide derivatives in various fields. The chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, for example, illustrates the nuanced understanding required to manipulate these compounds for desired outcomes (Deepali B Magadum & G. Yadav, 2018).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation in Drug Synthesis :
- A study by Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This research highlights the importance of such compounds in the synthesis of critical pharmaceuticals (Magadum & Yadav, 2018).
Pharmacological Assessment of Acetamide Derivatives :
- Rani et al. (2016) synthesized novel acetamide derivatives for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study underlines the therapeutic potential of these compounds in treating various conditions (Rani, Pal, Hegde, & Hashim, 2016).
Metabolism Studies :
- Coleman et al. (2000) conducted a comparative metabolism study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Such research provides insight into the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antimicrobial and Antioxidant Properties :
- A study by Raghavendra et al. (2016) on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated their significant antimicrobial and antioxidant activities. This suggests the potential use of similar compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Effects on Learning and Memory :
- A 2006 study by Jiang Jing-ai explored the effects of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride on learning and memory in mice, demonstrating the potential neurological applications of these compounds (Jiang Jing-ai, 2006).
Structural and Coordination Studies :
- Kalita and Baruah (2010) examined the spatial orientations of amide derivatives in anion coordination, contributing to the understanding of the structural chemistry of these compounds (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-14-5-2-3-6-15(14)23-11-17(20)19-12-18(21,13-8-9-13)16-7-4-10-24-16/h2-7,10,13,21H,8-9,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBPERPCKWVXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)



![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)